Potency in Reversing Vincristine Resistance: (R)-OY-101 vs. Tetrandrine and Verapamil
(R)-OY-101 displays nanomolar potency (IC50 = 9.9 nM) in sensitizing drug-resistant Eca109/VCR esophageal cancer cells to the cytotoxic effects of vincristine, with a calculated reversal fold (RF) of 690 [1]. In stark contrast, the parent compound tetrandrine exhibits significantly weaker reversal activity under comparable conditions, as evidenced by the structural optimization campaign that prioritized OY-101 due to tetrandrine's poor solubility and high cytotoxicity . Furthermore, first-generation P-gp inhibitors such as verapamil require micromolar concentrations to achieve P-gp inhibition (apparent IC50 = 8.6 μM for efflux blockade), underscoring a >800-fold difference in target engagement potency [2].
| Evidence Dimension | P-gp-mediated drug resistance reversal |
|---|---|
| Target Compound Data | IC50 = 9.9 nM; RF = 690 |
| Comparator Or Baseline | Tetrandrine (weaker, specific value not reported in primary optimization study); Verapamil (IC50 = 8.6 μM for P-gp efflux) |
| Quantified Difference | >800-fold more potent than verapamil; substantially more active than tetrandrine |
| Conditions | Eca109/VCR vincristine-resistant esophageal cancer cell line; reversal activity assay with vincristine as cytotoxic agent |
Why This Matters
Nanomolar potency ensures robust MDR reversal at low, non-cytotoxic concentrations, a critical advantage for in vivo chemosensitization studies.
- [1] Zeng R, Yang XM, Li HW, et al. Simplified Derivatives of Tetrandrine as Potent and Specific P-gp Inhibitors to Reverse Multidrug Resistance in Cancer Chemotherapy. J Med Chem. 2023;66(6):4086-4105. View Source
- [2] Dagenais C, Zong J, Ducharme J, et al. Effect of mdr1a P-Glycoprotein Gene Disruption, Gender, and Substrate Concentration on Brain Uptake of Selected Compounds. Pharm Res. 2001;18(7):957-963. View Source
